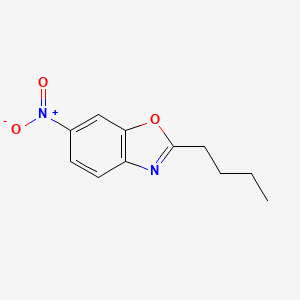

2-Butyl-6-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-96-9 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Butyl-6-nitro-1,3-benzoxazole

<_>

Abstract

This comprehensive technical guide details the synthesis and rigorous characterization of 2-Butyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a robust and reproducible one-pot synthetic protocol involving the condensation of 2-amino-5-nitrophenol with pentanoic acid, facilitated by polyphosphoric acid (PPA). This guide provides in-depth, field-proven insights into the experimental choices, a complete step-by-step methodology, and a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this specific benzoxazole derivative.

Introduction and Rationale

Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring system.[1][2][3] This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The substituent at the 2-position and the substitution pattern on the benzene ring significantly modulate the compound's physicochemical properties and biological efficacy.

The target molecule, this compound, incorporates a butyl group at the C2 position, enhancing lipophilicity, and a nitro group at the C6 position, which is a strong electron-withdrawing group that can influence the molecule's electronic properties and potential as a synthetic intermediate.[2] This guide provides a clear and efficient pathway to this molecule, emphasizing both practical execution and the underlying chemical principles.

Synthetic Strategy and Mechanism

Retrosynthetic Analysis

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][7][8] Our strategy for this compound involves a one-pot reaction between 2-amino-5-nitrophenol and pentanoic acid.

Reaction Principle and Choice of Reagents

The core of this synthesis is the Phillips condensation reaction. The reaction requires a catalyst that can facilitate both the initial amidation between the carboxylic acid and the aminophenol, and the subsequent dehydrative cyclization to form the oxazole ring.

Polyphosphoric Acid (PPA) is selected as the ideal reagent for this transformation. PPA serves multiple critical roles in a single pot:

-

Activating Agent: It reacts with the carboxylic acid (pentanoic acid) to form a mixed phosphoric-carboxylic anhydride. This anhydride is a much more reactive acylating agent than the free carboxylic acid.[9][10][11]

-

Dehydrating Agent: PPA is a powerful desiccant, effectively sequestering the water molecule eliminated during the final ring-closing step, thereby driving the equilibrium towards the product.[10]

-

Acid Catalyst: It provides the acidic medium necessary to catalyze the intramolecular cyclization of the intermediate N-(2-hydroxy-4-nitrophenyl)pentanamide.[9][10][11]

-

Solvent: It serves as the reaction medium, although it is highly viscous.[2][12]

This one-pot approach is highly efficient, avoiding the need to isolate intermediates and simplifying the overall workflow.[1][7][13]

Reaction Mechanism Overview

The mechanism for the PPA-catalyzed synthesis of this compound is a well-established cascade of reactions.

Caption: Reaction mechanism for PPA-catalyzed benzoxazole synthesis.

Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |

| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | 198-202 | Starting Material[14] |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | -34 | Starting Material |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | ~20 | Catalyst/Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | -95 | Eluent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.54 g, 10 mmol).

-

Addition of Reagents: To the flask, add pentanoic acid (1.12 g, 11 mmol, 1.1 eq) followed by the careful addition of polyphosphoric acid (approx. 20 g).

-

Heating: Immerse the flask in a preheated oil bath at 160 °C. Stir the mixture vigorously. The initially thick slurry will become a more homogenous, dark solution as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) [EtOAc:Hexane 3:7]. The reaction is typically complete within 4-6 hours.

-

Quenching: After completion, allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring. A precipitate will form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the acidic PPA.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Purification

-

Recrystallization: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

-

Combine the pure fractions as identified by TLC and evaporate the solvent under reduced pressure to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

-

Appearance: Yellow to light brown solid.

-

Solubility: Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CDCl₃), and Dimethyl Sulfoxide (DMSO).

Spectroscopic Analysis

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is the primary tool for confirming the molecular structure. The spectrum should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling (J) | Integration |

| H-7 (ortho to -NO₂) | 8.5 - 8.7 | d | J ≈ 2.0-2.5 Hz | 1H |

| H-5 (meta to -NO₂) | 8.2 - 8.4 | dd | J ≈ 9.0, 2.5 Hz | 1H |

| H-4 (ortho to -O-) | 7.7 - 7.9 | d | J ≈ 9.0 Hz | 1H |

| -CH₂- (α to ring) | 2.9 - 3.1 | t | J ≈ 7.5 Hz | 2H |

| -CH₂- (β) | 1.8 - 2.0 | sextet | J ≈ 7.5 Hz | 2H |

| -CH₂- (γ) | 1.4 - 1.6 | sextet | J ≈ 7.5 Hz | 2H |

| -CH₃ (δ, terminal) | 0.9 - 1.1 | t | J ≈ 7.5 Hz | 3H |

Note: These are predicted values based on known data for similar substituted benzoxazoles and may vary slightly.[6][16][17][18]

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

| Carbon Assignment | Approx. δ (ppm) |

| C2 (C=N) | 168 - 172 |

| C7a (bridgehead) | 152 - 154 |

| C6 (-NO₂) | 145 - 147 |

| C4a (bridgehead) | 140 - 142 |

| C4 | 120 - 122 |

| C5 | 118 - 120 |

| C7 | 112 - 114 |

| -CH₂- (α) | 28 - 30 |

| -CH₂- (β) | 27 - 29 |

| -CH₂- (γ) | 22 - 24 |

| -CH₃ (δ) | 13 - 15 |

Note: Predicted values based on analogous structures.[4][6][19][20]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Molecular Ion: For C₁₁H₁₂N₂O₃, the calculated monoisotopic mass is 220.0848. The high-resolution mass spectrum (HRMS) should show a peak for [M+H]⁺ at m/z 221.0921 or [M+Na]⁺ at m/z 243.0740.

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO (30 Da) and NO₂ (46 Da).[21][22][23] The butyl chain may undergo fragmentation, leading to losses of alkyl fragments.

Summary of Characterization Data

| Analysis | Technique | Expected Result | Purpose |

| Identity | HRMS | m/z [M+H]⁺ ≈ 221.0921 | Confirms molecular formula |

| Structure | ¹H & ¹³C NMR | Chemical shifts and coupling patterns consistent with the proposed structure | Confirms connectivity of atoms |

| Purity | Melting Point | Sharp, defined melting range | Indicates high purity |

| Purity | TLC | Single spot in multiple eluent systems | Assesses purity and monitors reaction |

Safety and Handling

-

2-Amino-5-nitrophenol: Is a skin, eye, and respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Polyphosphoric Acid (PPA): Is highly corrosive and hygroscopic. It will cause severe burns upon contact. The reaction with water is exothermic. Always wear acid-resistant gloves and eye protection.

-

Pentanoic Acid: Has a strong, unpleasant odor. Handle in a well-ventilated area or fume hood.

-

General Precautions: The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the one-pot synthesis of this compound. By leveraging polyphosphoric acid as a multi-purpose reagent, the synthesis is streamlined and efficient. The comprehensive characterization plan, utilizing NMR and mass spectrometry, ensures the unambiguous validation of the final product's structure and purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

-

PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synlett. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-nitrophenol. Retrieved from [Link]

-

Li, P., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). Preparation method of 2-amino-5-nitrophenol.

- So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. CoLab.

-

So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. ACS Publications. Retrieved from [Link]

-

So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Retrieved from [Link]

-

Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

-

Hein, D. W., et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. ACS Publications. Retrieved from [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]

-

Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]

-

Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. Retrieved from [Link]

-

Skotnicka, A., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. Retrieved from [Link]

-

Skotnicka, A., et al. (2013). Synthesis and structural characterization of substituted 2-phenacylbenzoxazoles. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. Retrieved from [Link]

-

Alter, N., et al. (2011). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. Retrieved from [Link]

-

ResearchGate. (2023). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

-

MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

-

Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. exsyncorp.com [exsyncorp.com]

- 15. wjpsonline.com [wjpsonline.com]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-6-nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-Butyl-6-nitro-1,3-benzoxazole . Given the limited availability of published experimental data for this specific molecule, this document synthesizes foundational chemical principles with established analytical methodologies. It serves as a robust resource for researchers initiating studies on this compound, offering both established data and detailed protocols for its empirical characterization.

Introduction to this compound: A Molecule of Interest

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and a butyl chain to the benzoxazole scaffold, as in this compound, can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation in drug discovery and materials science.

This guide is structured to provide a foundational understanding of the molecule's core properties and to equip researchers with the necessary experimental frameworks for its in-depth analysis.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers. This information is critical for accurate documentation, procurement, and regulatory submissions.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| CAS Number | 886360-96-9 |

Solubility Profile

Preliminary information suggests that this compound is soluble in most organic solvents while exhibiting low solubility in water.[2] This qualitative assessment is consistent with its molecular structure, which combines a hydrophobic butyl group and a polar nitro group with the benzoxazole core. A detailed, quantitative solubility analysis across a range of pharmaceutically relevant solvents is crucial for formulation development.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures to quantitatively determine the key physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected temperature.

-

Observation and Recording: The temperatures at which the substance first begins to melt (T_initial) and completely liquefies (T_final) are recorded. The melting range provides an indication of purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identifying the functional groups present in this compound.

IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation.

Expected IR Absorptions for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C=N (oxazole) | 1630-1690 |

| C=C (aromatic) | 1450-1600 |

| N-O (nitro) | 1500-1570 (asymmetric), 1300-1370 (symmetric) |

| C-O (ether) | 1000-1300 |

Experimental Workflow: FTIR Analysis

Caption: General workflow for Fourier-transform infrared (FTIR) spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet, or a small amount is placed directly on an Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is collected to account for atmospheric and instrumental interferences.

-

Sample Scan: The sample is scanned to obtain its infrared absorption spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks, which are then correlated with the expected functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring. The presence of the nitro group will likely shift adjacent protons further downfield.

-

Butyl Chain Protons: A series of signals in the upfield region (typically δ 0.9-3.0 ppm) corresponding to the -CH₃, -CH₂-, -CH₂-, and -CH₂- groups of the butyl chain, with characteristic splitting patterns.

Experimental Workflow: NMR Analysis

Caption: Standard workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the free induction decay (FID) is acquired.

-

Data Processing: The FID is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected.

-

Spectral Analysis: The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the structure.

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (220.22 g/mol ).

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of the butyl chain, the nitro group, or other parts of the molecule.

Experimental Workflow: Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: The spectrum is analyzed to determine the molecular weight and identify fragmentation patterns that can aid in structural confirmation.

Conclusion and Future Directions

This technical guide has consolidated the currently available information for this compound and provided a comprehensive set of experimental protocols for its detailed physicochemical characterization. While the foundational identity of the molecule is established, a significant opportunity exists for researchers to contribute to the scientific literature by performing and publishing detailed experimental analyses of its properties. Such data will be invaluable for its potential applications in drug development and materials science.

References

-

ChemBK. Benzoxazole, 2-butyl-6-nitro-. Available at: [Link], 2-butyl-6-nitro--886360-96-9

- PubChem. This compound. National Center for Biotechnology Information. Available at: [No direct PubChem link was found in the provided search results, but the molecular formula and weight are consistently reported by suppliers].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Butyl-6-nitro-1,3-benzoxazole

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Executive Summary

The benzoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a detailed exploration of the postulated mechanism of action for a specific derivative, 2-Butyl-6-nitro-1,3-benzoxazole. While direct experimental data for this exact molecule is not extensively available in current literature, this document synthesizes established knowledge of the broader benzoxazole and nitroaromatic classes to construct a scientifically-grounded hypothesis of its biological function. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the experimental frameworks required to validate these hypotheses. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic promise of this compound.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

The 1,3-benzoxazole ring system, a fusion of a benzene and an oxazole ring, is an aromatic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[3][4] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can effectively interact with a variety of biological targets. Derivatives of benzoxazole have demonstrated a wide pharmacological spectrum, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5]

The introduction of a nitro group at the 6-position and a butyl group at the 2-position of the benzoxazole core in this compound suggests a compound designed to leverage the known bioactivities of both the benzoxazole scaffold and nitroaromatic compounds. Nitrothiophenes, for instance, are recognized for their broad-spectrum antibacterial properties.[6] The butyl group, being lipophilic, may enhance the compound's ability to permeate biological membranes, a critical factor for reaching intracellular targets.

Postulated Antimicrobial and Antifungal Mechanism of Action

Based on extensive research into related compounds, a primary therapeutic potential for this compound is likely in the realm of antimicrobial and antifungal applications.[7][8][9] The proposed mechanisms are multifaceted and may involve one or more of the following pathways.

Disruption of the Fungal Plasma Membrane

Several benzoxazole derivatives have been shown to exert their antifungal effects by compromising the integrity of the fungal plasma membrane.[10] This can occur through direct interaction with membrane components or by interfering with the biosynthesis of essential membrane constituents like ergosterol.[11]

-

Hypothesized Action: this compound, with its lipophilic butyl chain, may preferentially insert into the fungal plasma membrane. This insertion could disrupt the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

Inhibition of Key Fungal Enzymes

In silico and in vitro studies of other antifungal benzoxazoles have pointed towards the inhibition of crucial enzymes necessary for fungal survival.[10] Two potential targets include:

-

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone essential for the proper folding and function of many proteins involved in fungal growth, development, and virulence. Its inhibition can lead to a cascade of detrimental effects on the fungal cell.

-

Aldehyde Dehydrogenase: This enzyme is involved in various metabolic pathways, and its inhibition can lead to the accumulation of toxic aldehydes.

Interference with Ergosterol Biosynthesis

A well-established mechanism for many antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function.

-

Proposed Pathway: this compound may act as an inhibitor of one of the enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase. This would lead to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, resulting in fungal cell death.

A proposed signaling pathway for the antifungal action is depicted below:

Caption: Postulated antifungal signaling pathway of this compound.

Potential as a Suicide Inhibitor: A Hypothesis for Anticancer Activity

The presence of the 7-nitro-2,1,3-benzoxadiazole moiety in some compounds has been linked to a "suicide inhibitor" mechanism of action, particularly against glutathione S-transferases (GSTs).[12] GSTs are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to multidrug resistance.

-

Hypothesized Mechanism: this compound could act as a substrate for GSTs. Upon binding to the active site, the enzyme would catalyze the conjugation of the compound with glutathione (GSH). This process could lead to the formation of a stable, inhibitory complex that irreversibly inactivates the enzyme. The inactivation of GSTs would render cancer cells more susceptible to oxidative stress and the cytotoxic effects of other chemotherapeutic agents.

The proposed mechanism is illustrated in the following diagram:

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives | MDPI [mdpi.com]

- 9. ijpbs.com [ijpbs.com]

- 10. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Butyl-6-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the specific derivative, 2-Butyl-6-nitro-1,3-benzoxazole, providing a comprehensive exploration of its synthetic pathway, predicted biological activities, and detailed protocols for its evaluation. While direct experimental data for this specific molecule is nascent, this document synthesizes established structure-activity relationships (SAR) for the benzoxazole class to project its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.

Introduction: The Benzoxazole Scaffold

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, represents a "privileged structure" in drug discovery.[1][2] Its derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities.[2][3][4] The biological profile of a benzoxazole derivative is significantly influenced by the nature and position of its substituents.[3] Notably, substitutions at the C2 and C5/C6 positions are critical in modulating the compound's potency and selectivity.[3][5]

The subject of this guide, this compound, incorporates two key functional groups:

-

A 2-butyl group: The presence of an alkyl chain at the C2 position can influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. The nature of this substituent is known to affect the spectrum of activity.[6]

-

A 6-nitro group: The nitro group is a strong electron-withdrawing moiety. Its inclusion in heterocyclic structures is frequently associated with enhanced antimicrobial and anticancer properties.[7][8] The nitration of the benzoxazole ring predominantly occurs at the C6 position.[9]

This guide will, therefore, explore the synergistic potential of these substitutions on the benzoxazole core.

Synthesis of this compound

The synthesis of 2-substituted-6-nitro-1,3-benzoxazoles is well-established in the literature. A common and effective method is the condensation of a 2-amino-nitrophenol with a corresponding carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[9][10]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of 2-amino-5-nitrophenol with pentanoic acid in the presence of polyphosphoric acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.[10]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-5-nitrophenol (1 equivalent) and pentanoic acid (1 equivalent).

-

Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) in excess (approximately 10-15 times the weight of the limiting reactant).

-

Heating: Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., 10% sodium hydroxide solution) until a pH of 7-8 is reached. Filter the precipitated solid, wash it thoroughly with water, and dry it under a vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.[10]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activity and Evaluation Protocols

Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4]

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and proteins.[7][8] The benzoxazole core itself has been incorporated into numerous antibacterial and antifungal compounds.[4] The butyl group at the C2 position may enhance the compound's ability to penetrate the microbial cell wall.

3.1.1. Proposed Mechanism of Action

The antimicrobial action is likely multifactorial, stemming from the nitro group's ability to undergo bioreduction within microbial cells to form cytotoxic radicals. These radicals can induce oxidative stress and damage critical biomolecules, leading to cell death.

3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][9] The broth microdilution method is a standard procedure for determining MIC values.[5][7]

-

Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (this compound) in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[7] The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5] Include a positive control (microbe and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.[11]

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Table 1: Predicted Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | Strain (ATCC) | Predicted MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 - 16 | Vancomycin | 1 - 2 |

| Escherichia coli | 25922 | 8 - 32 | Ciprofloxacin | 0.015 - 0.12 |

| Pseudomonas aeruginosa | 27853 | 16 - 64 | Gentamicin | 0.5 - 2 |

| Candida albicans | 90028 | 2 - 8 | Fluconazole | 0.25 - 1 |

Anticancer Activity

Many benzoxazole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3][5] The nitroaromatic structure is also a feature of some anticancer drugs, which can be selectively activated to cytotoxic agents under the hypoxic conditions often found in solid tumors.

3.2.1. Proposed Mechanism of Action

The anticancer effect could be mediated through various pathways, including the inhibition of key enzymes involved in cell proliferation (e.g., kinases), induction of apoptosis through the activation of caspase cascades, or DNA damage. The nitro group could potentially be bioreduced in hypoxic cancer cells to form reactive species that induce cytotoxicity.

Caption: Hypothetical mechanism of anticancer activity.

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][13]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals formed by viable cells.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Table 2: Predicted Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | Predicted IC50 (µM) after 48h | Reference Drug (Doxorubicin) | Reference IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5 - 20 | Doxorubicin | 0.5 - 1.5 |

| A549 | Non-Small Cell Lung Carcinoma | 10 - 30 | Doxorubicin | 0.1 - 0.5 |

| HCT-116 | Colorectal Carcinoma | 8 - 25 | Doxorubicin | 0.2 - 0.8 |

Anti-inflammatory Activity

Certain benzoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2]

3.3.1. Proposed Mechanism of Action

The anti-inflammatory effect is likely mediated by the inhibition of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators at the site of inflammation.

3.3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2][14][15]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like Indomethacin.[15]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound emerges as a compound of significant interest based on well-established structure-activity relationships within the benzoxazole class. The presence of a C2-butyl group and a C6-nitro group on this privileged scaffold suggests a strong potential for potent antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a robust framework for its synthesis and a clear roadmap for its biological evaluation through detailed, validated protocols. The next logical steps for researchers would be to synthesize this compound and empirically validate these predicted activities. Further investigations could involve lead optimization by modifying the alkyl chain length at the C2 position and exploring other substitutions on the benzoxazole ring to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved January 22, 2026, from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

-

Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved January 22, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved January 22, 2026, from [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 22, 2026, from [Link]

-

Understanding 6-Nitro-1,3-Benzoxazole: Properties, Uses, and Sourcing in China. (n.d.). Retrieved January 22, 2026, from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). NIH. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

-

In vitro methods of screening of anticancer agents. (n.d.). PPTX - Slideshare. Retrieved January 22, 2026, from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. inotiv.com [inotiv.com]

- 3. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. clyte.tech [clyte.tech]

- 7. bio-protocol.org [bio-protocol.org]

- 8. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. woah.org [woah.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Spectrum of 2-Butyl-6-nitro-1,3-benzoxazole

Disclaimer: There is limited publicly available scientific literature specifically detailing the antimicrobial spectrum of 2-Butyl-6-nitro-1,3-benzoxazole. This guide has been constructed by synthesizing information from studies on structurally related benzoxazole and nitroaromatic compounds to provide a representative overview and standardized methodologies for its evaluation. The experimental data presented is illustrative of the compound class and not specific to this compound.

Abstract

This document provides a comprehensive technical framework for evaluating the antimicrobial spectrum of the novel heterocyclic compound, this compound. Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, recognized for their broad-spectrum pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The introduction of a nitro group at the 6-position and a butyl group at the 2-position of the benzoxazole core suggests the potential for potent and selective antimicrobial action. This guide details the standardized, self-validating protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), discusses the probable mechanisms of action based on related nitroaromatic and benzoxazole compounds, and presents a logical workflow for the comprehensive assessment of this promising molecule.

Introduction: The Rationale for Investigating this compound

The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous agents with diverse biological activities.[3][6] The antimicrobial potential of this class is well-documented, with structure-activity relationship (SAR) studies consistently showing that substitutions at the 2- and 5/6-positions of the benzoxazole ring are critical for modulating activity.[7][8][9]

-

The Role of the 2-Butyl Group: Alkyl substitutions at the 2-position can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

The Influence of the 6-Nitro Group: Nitroaromatic compounds are a known class of antimicrobials that often act as prodrugs.[10] Their activity is typically dependent on the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other critical biomolecules.[10] This mechanism provides a degree of selectivity for anaerobic or microaerophilic organisms that possess these enzymes. A novel benzoxazole-nitrothiophene compound, IITR00803, has recently demonstrated broad-spectrum antibacterial activity by perturbing the cell membrane potential and causing DNA damage.[11][12]

Given these structural features, this compound is hypothesized to possess a significant antimicrobial profile. This guide outlines the essential experimental workflows required to rigorously define this profile.

Core Experimental Protocols for Antimicrobial Spectrum Determination

To ensure data integrity and reproducibility, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[13][14] The foundational assays are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Workflow for MIC & MBC/MFC Determination

This workflow provides a clear, sequential process for evaluating the antimicrobial efficacy of the target compound.

Caption: Postulated mechanism of antimicrobial action.

-

Reductive Bioactivation: The primary proposed mechanism involves the entry of the compound into the microbial cell, where the 6-nitro group is reduced by intracellular nitroreductases. This process is more efficient in anaerobic or microaerophilic environments. [10]2. Generation of Reactive Species: This reduction generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamine radicals. [10]3. Macromolecular Damage: These reactive species are non-specific and can cause widespread cellular damage through oxidation and the formation of covalent adducts with critical macromolecules, leading to DNA strand breaks and protein inactivation. [11][15]4. Membrane Disruption: The benzoxazole scaffold itself, particularly with its lipophilic 2-butyl group, may contribute to activity by intercalating into and disrupting the integrity and potential of the microbial cell membrane, a mechanism observed in other benzoxazole-containing molecules. [11][12]

Conclusion and Future Directions

This guide establishes a robust and scientifically-grounded framework for the initial characterization of this compound's antimicrobial profile. Based on its structural features, the compound is a promising candidate for further investigation, particularly against Gram-positive bacteria. The outlined protocols for MIC and MBC/MFC determination provide the foundational data necessary for this assessment. Future work should focus on confirming the proposed mechanism of action through assays such as DNA damage analysis and cell membrane potential studies, evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in in vivo infection models.

References

-

Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. Available at: [Link].

-

Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link].

-

Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (n.d.). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PMC. Available at: [Link].

-

Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. SpringerLink. Available at: [Link].

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link].

-

Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. Available at: [Link].

-

Benzoxazole derivatives with antifungal activity. ResearchGate. Available at: [Link].

-

Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC. Available at: [Link].

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link].

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link].

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link].

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link].

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link].

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link].

-

The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link].

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link].

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link].

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link].

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. Available at: [Link].

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC. Available at: [Link].

-

Synthesis and Antimicrobial Activity of Some Novel 2,5- And/or 6-substituted Benzoxazole and Benzimidazole Derivatives. PubMed. Available at: [Link].

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link].

-

Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides and Phenylacetamides as Possible Metabolites of Antimicrobial Active Benzoxazoles. TÜBİTAK Academic Journals. Available at: [Link].

-

Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Semantic Scholar. Available at: [Link].

-

(PDF) MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). ResearchGate. Available at: [Link].

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Available at: [Link].

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link].

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link].

-

Antimicrobials: Mechanism of action. YouTube. Available at: [Link].

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link].

Sources

- 1. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]

- 6. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. protocols.io [protocols.io]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the In Vitro Cytotoxicity of 2-Butyl-6-nitro-1,3-benzoxazole Against Cancer Cell Lines

Executive Summary

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and selectivity. Within this context, heterocyclic compounds, particularly benzoxazole derivatives, have emerged as a promising class of molecules due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive examination of the in vitro cytotoxicity of a specific benzoxazole derivative, 2-Butyl-6-nitro-1,3-benzoxazole. While direct studies on this particular compound are not extensively documented in publicly available literature, this guide synthesizes information from research on analogous benzoxazole and nitro-containing compounds to postulate its potential mechanisms of action and provide a robust framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to investigate the anticancer potential of this and similar molecules.

Introduction: The Rationale for Investigating Benzoxazole Derivatives in Oncology

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, making them attractive scaffolds for drug design.[2] The addition of a nitro group, as seen in this compound, is a common strategy in medicinal chemistry to enhance the electrophilic nature of a molecule, potentially increasing its reactivity with cellular nucleophiles and contributing to its cytotoxic effects. Furthermore, some nitro-containing compounds are known to be bioreductively activated under hypoxic conditions, a characteristic feature of solid tumors, suggesting a potential for tumor-selective toxicity.[3]

The butyl group at the 2-position of the benzoxazole ring is expected to enhance the lipophilicity of the molecule. This increased lipid solubility can facilitate its passage across the cell membrane, thereby improving its intracellular bioavailability and potential to interact with cytosolic or nuclear targets. The combination of the benzoxazole core, the electron-withdrawing nitro group, and the lipophilic butyl substituent makes this compound a compelling candidate for investigation as a novel anticancer agent.

Postulated Mechanisms of Action: A Synthesis of Existing Knowledge

Based on the known biological activities of structurally related benzoxazole and nitroaromatic compounds, several potential mechanisms of action can be hypothesized for this compound. A thorough investigation of these pathways is crucial for understanding its cytotoxic profile and for guiding further drug development efforts.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells, leading to uncontrolled proliferation.[4] Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Benzoxazole derivatives have been shown to induce apoptosis through various mechanisms.[5][6]

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.[7]

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the direct activation of initiator caspases.[7]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.[8] Many anticancer drugs function by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10][11] Benzoxazole derivatives have been reported to cause cell cycle arrest at various checkpoints, providing another plausible mechanism for their anticancer activity.[5][6]

Inhibition of Key Signaling Pathways

Several signaling pathways are critical for cancer cell survival, proliferation, and metastasis. Targeting these pathways is a key strategy in modern cancer therapy.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Some benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[5][12]

-

Other Kinase Inhibition: The broader class of benzothiazoles, structurally similar to benzoxazoles, has been shown to inhibit various other kinases involved in cancer progression.[13]

Experimental Workflows for In Vitro Evaluation

A systematic and rigorous in vitro evaluation is the cornerstone of preclinical drug development. The following section outlines detailed, step-by-step protocols for assessing the cytotoxicity of this compound.

General Experimental Workflow

The initial assessment of a novel compound's anticancer activity follows a logical progression from determining its cytotoxic potential to elucidating its mechanism of action.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Caspase Activity Assay

Caspases are key executioners of apoptosis. [4]Their activity can be measured using fluorogenic or colorimetric substrates.

-

Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3/7) that releases a fluorescent or colored molecule upon cleavage.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates an increase in caspase activity.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry with a DNA-staining dye like propidium iodide is the most common method. Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the compound for a specified duration and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA). [10]4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Table 2: Hypothetical IC50 Values for this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.3 |

| HCT-116 | Colon Cancer | 6.2 |

| HepG2 | Liver Cancer | 15.8 |

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The provided protocols, grounded in established scientific principles, offer a robust starting point for these investigations.

Future studies should focus on identifying the specific molecular targets of this compound. Techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., in the VEGFR-2 pathway) and in vitro kinase assays can provide more direct evidence of its mechanism of action. Furthermore, investigating its efficacy in 3D cell culture models and eventually in in vivo animal models will be critical next steps in its preclinical development. The exploration of benzoxazole derivatives like this compound holds significant promise for the discovery of novel and effective cancer therapeutics.

References

-

Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 108-111. [Link]

-

Zhao, H., & Darzynkiewicz, Z. (2022). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology, 2579, 183–195. [Link]

-

El-Naggar, A. M., et al. (2021). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(10), e2100185. [Link]

-

Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

-

D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e259. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Nature Protocols, 1(3), 1112-1116. [Link]

-

Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

-

Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]

-

Gurdal, E. E., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 415–429. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

-

Immunostep. (2022). Everything about Annexin V-based apoptosis assays. Immunostep. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]

-

ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

-

Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 406–423. [Link]

-

Lunt, S. J., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115011. [Link]

-

Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1365406. [Link]

-

Turella, P., et al. (2009). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. European Journal of Cancer, 45(9), 1648–1658. [Link]

-

Supuran, C. T. (2017). Benzothiazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 25(22), 6146–6157. [Link]

-

Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(44), 33481–33492. [Link]

-

ResearchGate. (n.d.). Results of the in vitro human cancer cell growth inhibition for selected compounds 2k, 2l, and 2o. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 263. [Link]

Sources

- 1. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 凋亡分析检测 [sigmaaldrich.com]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. agilent.com [agilent.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]